molecular formula C18H25O4- B565961 Phthalic Acid 8-Methylnonyl Ester CAS No. 69725-01-5

Phthalic Acid 8-Methylnonyl Ester

Cat. No.: B565961
CAS No.: 69725-01-5
M. Wt: 305.394
InChI Key: ZICLWBMRDQUIDO-UHFFFAOYSA-M
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Description

Phthalic Acid 8-Methylnonyl Ester is an organic compound with the molecular formula C18H25O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an 8-methylnonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalic Acid 8-Methylnonyl Ester typically involves the esterification of benzoic acid with 8-methylnonanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phthalic Acid 8-Methylnonyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Phthalic Acid 8-Methylnonyl Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phthalic Acid 8-Methylnonyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(8-Methylnonyl)oxy]carbonyl}benzoic acid
  • 2-{[(8-Methylnonyl)oxy]carbonyl}benzamide
  • 2-{[(8-Methylnonyl)oxy]carbonyl}benzyl alcohol

Uniqueness

Phthalic Acid 8-Methylnonyl Ester is unique due to its specific structural features, such as the presence of the 8-methylnonyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(8-methylnonoxycarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICLWBMRDQUIDO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60790334
Record name 2-{[(8-Methylnonyl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60790334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69725-01-5, 400764-69-4
Record name 2-{[(8-Methylnonyl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60790334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, 1-isodecyl ester
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